1-(Naphthalene-2-sulfonyl)-piperazine
Overview
Description
1-(Naphthalene-2-sulfonyl)-piperazine is an organic compound that features a piperazine ring substituted with a naphthalene-2-sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The naphthalene moiety provides aromatic stability, while the piperazine ring offers a versatile scaffold for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalene-2-sulfonyl)-piperazine can be synthesized through the reaction of naphthalene-2-sulfonyl chloride with piperazine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalene-2-sulfonyl)-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted piperazines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Scientific Research Applications
1-(Naphthalene-2-sulfonyl)-piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- Naphthalene-1-sulfonyl-piperazine
- Naphthalene-2-sulfonic acid
- Naphthalene-1-sulfonic acid
Comparison: 1-(Naphthalene-2-sulfonyl)-piperazine is unique due to the specific positioning of the sulfonyl group on the naphthalene ring, which can influence its reactivity and interaction with biological targets. Compared to naphthalene-1-sulfonyl-piperazine, the 2-sulfonyl derivative may exhibit different binding affinities and biological activities .
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWPAXRMRPPQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351579 | |
Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
179051-76-4 | |
Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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